Pteroxylinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Perospirone hydrochloride is an atypical antipsychotic medication belonging to the azapirone family. It was developed by Dainippon Sumitomo Pharma in Japan and introduced in 2001 for the treatment of schizophrenia and acute cases of bipolar mania . Perospirone hydrochloride is known for its ability to antagonize serotonin 5HT2A receptors and dopamine D2 receptors, while also displaying partial agonistic activity towards 5HT1A receptors .

Scientific Research Applications

Perospirone hydrochloride has several scientific research applications:

Preparation Methods

The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into the hydrochloride salt. One method involves the reaction of perospirone with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt . Industrial production methods focus on optimizing yield, purity, and stability. For instance, a novel crystal form of perospirone hydrochloride hydrate has been developed, which offers better solubility and stability under various conditions .

Chemical Reactions Analysis

Perospirone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Perospirone can undergo S-oxidation, catalyzed by cytochrome P450 enzymes such as CYP3A4.

N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom, also catalyzed by cytochrome P450 enzymes.

Hydroxylation: Hydroxylation reactions occur at various positions on the perospirone molecule, contributing to its metabolism.

Common reagents and conditions for these reactions include the use of cytochrome P450 enzymes and appropriate cofactors. The major products formed from these reactions are hydroxylated and dealkylated metabolites .

Mechanism of Action

Perospirone hydrochloride exerts its effects primarily through antagonism of serotonin 5HT2A receptors and dopamine D2 receptors . By blocking these receptors, perospirone helps to alleviate the positive and negative symptoms of schizophrenia. Additionally, its partial agonistic activity at 5HT1A receptors contributes to its anxiolytic effects . The compound also interacts with other receptors, such as D4 and α₁-adrenergic receptors, which may explain its sedative and hypotensive actions .

Comparison with Similar Compounds

Perospirone hydrochloride is often compared with other atypical antipsychotics, such as:

Risperidone: Both compounds antagonize serotonin 5HT2A and dopamine D2 receptors, but perospirone has a unique partial agonistic effect on 5HT1A receptors.

Aripiprazole: Similar to perospirone, aripiprazole also targets dopamine and serotonin receptors, but it has a different receptor binding profile and pharmacokinetic properties.

Haloperidol: Unlike perospirone, haloperidol is a typical antipsychotic that primarily targets dopamine D2 receptors and is associated with a higher incidence of extrapyramidal side effects.

Perospirone hydrochloride is unique due to its combination of receptor antagonism and partial agonism, which contributes to its efficacy and reduced side effect profile compared to other antipsychotics .

Properties

CAS No. |

17981-91-8 |

|---|---|

Molecular Formula |

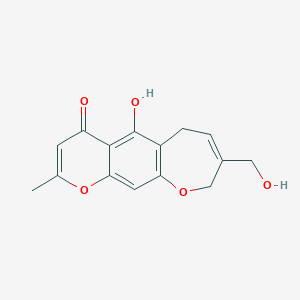

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |

InChI |

InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3 |

InChI Key |

MTYPSGQGXPXUOS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.